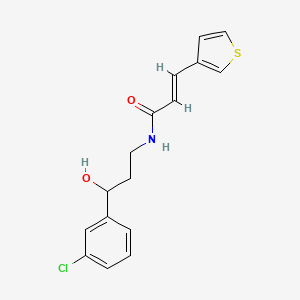
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPTH or CPTH2 and is known to have various biochemical and physiological effects on the human body.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the development and progression of cancer. Additionally, CPTH has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Wirkmechanismus
The mechanism of action of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide include the inhibition of HDACs, the accumulation of acetylated histones, and the activation of tumor suppressor genes. Additionally, CPTH has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its ability to inhibit HDACs and induce apoptosis in cancer cells. However, the limitations of using CPTH in lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide. These include the development of more potent and selective HDAC inhibitors, the identification of new targets for anti-cancer drugs, and the investigation of the potential applications of CPTH in other fields such as neurodegenerative diseases and inflammation. Additionally, further research is needed to determine the safety and efficacy of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide in clinical trials.
Synthesemethoden
The synthesis of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with 3-chloropropan-1-ol, followed by the reaction of the resulting compound with thiophene-3-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to obtain (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-3-1-2-13(10-14)15(19)6-8-18-16(20)5-4-12-7-9-21-11-12/h1-5,7,9-11,15,19H,6,8H2,(H,18,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNMQKXCAHYSV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C=CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)/C=C/C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2544437.png)
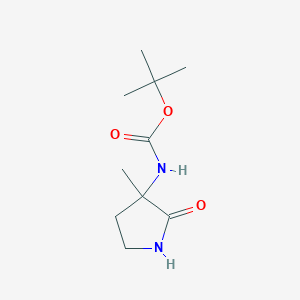


![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2544446.png)
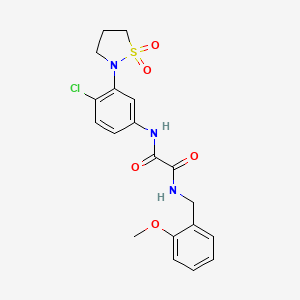
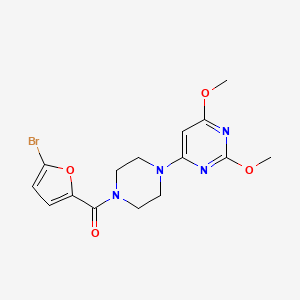
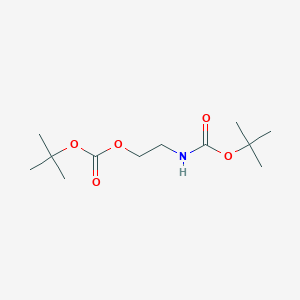
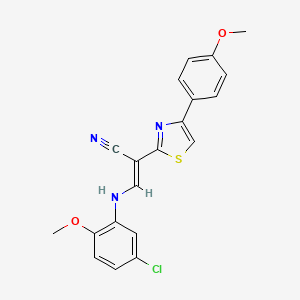

![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)
